molecular formula C19H22N4O2 B2798566 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea CAS No. 2309589-72-6

1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea

Cat. No. B2798566
CAS RN: 2309589-72-6
M. Wt: 338.411
InChI Key: UVJLJVKQUIMSCK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is a chemical compound that belongs to the class of pyrrolidinyl urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The inhibition of protein kinase CK2 may also contribute to the anticancer activity of the compound. In addition, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to modulate the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. The compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Moreover, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to modulate the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments include its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. The compound has also been shown to exhibit promising activity against various cancer cell lines, making it a potential candidate for drug discovery. However, the limitations of using 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. These include:
1. Further investigation of the mechanism of action of the compound, particularly its interaction with protein kinase CK2 and acetylcholinesterase.
2. Optimization of the synthetic method to improve the yield and purity of the compound.
3. Evaluation of the pharmacokinetics and bioavailability of the compound in animal models and clinical trials.
4. Investigation of the potential synergistic effects of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea with other anticancer agents.
5. Exploration of the potential of the compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
In conclusion, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The compound has been shown to exhibit promising activity against various cancer cell lines and has potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand the mechanism of action and potential applications of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea involves the reaction of 3,4-Dimethylbenzoyl chloride with 2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent purification. The synthetic method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Moreover, 1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-5-6-16(10-14(13)2)22-19(25)21-12-15-7-8-20-17(11-15)23-9-3-4-18(23)24/h5-8,10-11H,3-4,9,12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJLJVKQUIMSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea

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